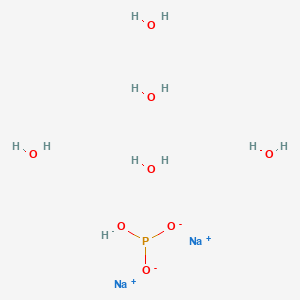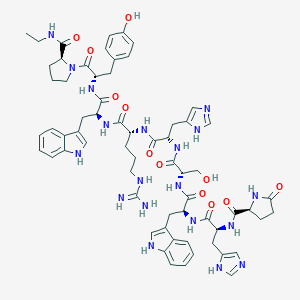
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) is a peptide hormone that is commonly used in scientific research. It is a synthetic version of the natural hormone Luteinizing Hormone-Releasing Hormone (LHRH) that is found in chickens. This hormone plays a vital role in the regulation of reproductive functions in both males and females. The synthetic version of LHRH II is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mechanism Of Action
The mechanism of action of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) involves the activation of LHRH receptors in the pituitary gland. This activation leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are responsible for the regulation of reproductive functions in both males and females.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) include the stimulation of gonadotropin secretion, which leads to the regulation of reproductive functions in both males and females. It also has potential anti-tumor effects, which makes it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) in lab experiments is its high potency and specificity. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this hormone is its high cost, which can be a barrier for some researchers.
Future Directions
There are several future directions for research on (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)). One potential direction is to investigate its potential applications in the treatment of various reproductive disorders, including infertility and cancer. Another direction is to study its mechanism of action in greater detail, which could lead to the development of more effective treatments for reproductive disorders. Additionally, there is a need for further research on the safety and efficacy of this hormone in clinical trials.
Synthesis Methods
The synthesis of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) involves the chemical modification of the natural hormone LHRH. The modification involves the substitution of certain amino acids in the peptide chain with synthetic analogs. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of the hormone.
Scientific Research Applications
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) is used in scientific research to study its effects on reproductive functions in both males and females. It is also used to investigate its potential applications in the treatment of various reproductive disorders, including infertility and cancer.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H79N19O12/c1-2-69-62(94)53-14-8-22-83(53)63(95)51(23-35-15-17-40(85)18-16-35)81-57(89)47(24-36-28-71-43-11-5-3-9-41(36)43)77-55(87)45(13-7-21-70-64(65)66)76-59(91)49(26-38-30-67-33-73-38)80-61(93)52(32-84)82-58(90)48(25-37-29-72-44-12-6-4-10-42(37)44)78-60(92)50(27-39-31-68-34-74-39)79-56(88)46-19-20-54(86)75-46/h3-6,9-12,15-18,28-31,33-34,45-53,71-72,84-85H,2,7-8,13-14,19-27,32H2,1H3,(H,67,73)(H,68,74)(H,69,94)(H,75,86)(H,76,91)(H,77,87)(H,78,92)(H,79,88)(H,80,93)(H,81,89)(H,82,90)(H4,65,66,70)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUXSFGTKDKKD-OIAWHVPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H79N19O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) | |
CAS RN |
145940-57-4 |
Source


|
| Record name | 145940-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)


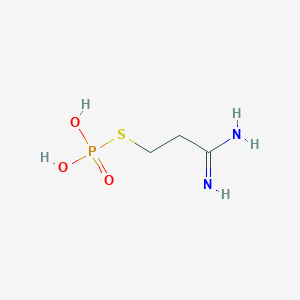
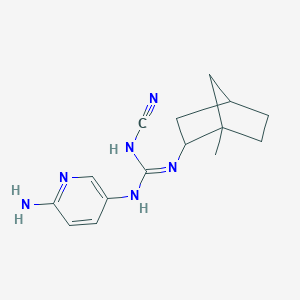
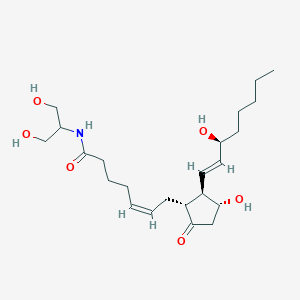


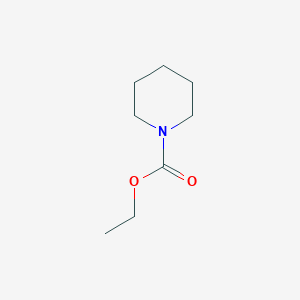


![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
